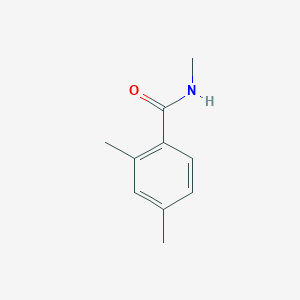

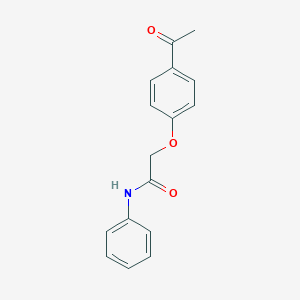

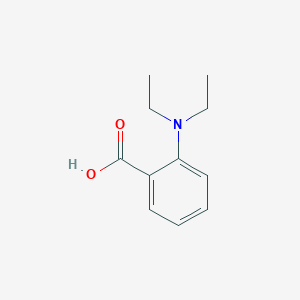

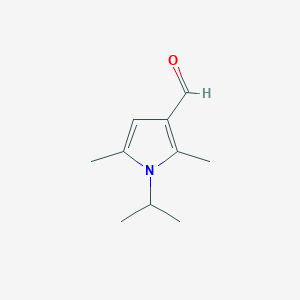

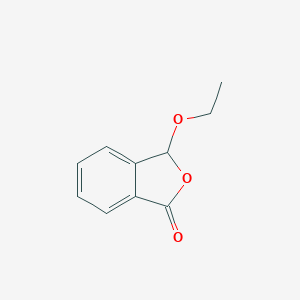

2-(4-acetylphenoxy)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetamide derivatives often involves the condensation of aniline derivatives with acylating agents. For instance, the synthesis of a novel anilidoquinoline derivative with antiviral properties involved a condensation reaction . Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized through reactions with chlorotrimethylsilane and subsequent transsilylation . Microwave-assisted synthesis has also been employed for the efficient preparation of acetamide derivatives, as demonstrated by the solid-state synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and related compounds . These methods highlight the versatility of synthetic approaches for acetamide derivatives, which could be applicable to the synthesis of "2-(4-acetylphenoxy)-N-phenylacetamide."

Molecular Structure Analysis

The molecular structures of acetamide derivatives are often elucidated using spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using HNMR, LC-MS, and X-ray crystallography, revealing intermolecular hydrogen bonds . The crystal structures of other acetamide derivatives have been solved to reveal their conformation and intermolecular interactions, such as hydrogen bonding patterns . These studies provide a foundation for understanding the molecular structure of "2-(4-acetylphenoxy)-N-phenylacetamide."

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including transsilylation, condensation, and debenzylation, as seen in the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides . The reactivity of these compounds is influenced by their functional groups and molecular structure, which can be leveraged to produce desired modifications or to enhance their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. For instance, the crystal structure and hydrogen bonding can affect the melting point, solubility, and stability of these compounds . The introduction of substituents such as chloro groups can also influence the physical properties, as seen in the synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide and N-phenyl-2,2-di(4-chlorophenoxy)acetamide . These properties are essential for the practical application of acetamide derivatives in pharmaceuticals and other industries.

Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

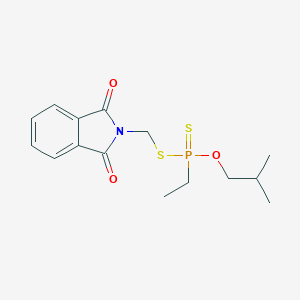

- Summary : This compound was synthesized as a result of an attempted triazole formation . It has been used in the study of new methods and catalysts for selective preparation of 1-sulfonyl-1,2,3-triazoles from sulfonyl azides and alkynes .

- Methods : The formation of N-sulfonyl-1-aryloxy acrylimidate is described, for the first time, from a consecutive process, which involves a CuAAC reaction, a ketenimine formation and subsequent rearrangement between an aryl propargyl ether and a sulfonyl azide . Purification by column chromatography (SiO2, hexane/AcOEt 8:2) afforded N-(p-toluenesulfonyl)-1-(4′-acetylphenoxy)acrylimidate .

- Results : The structure of this newly synthesized compound was analyzed by NMR spectra and unambiguously established by X-ray analysis . Theoretical calculations, which included a Hirshfeld surface, FMO, QTAIM and NCI indices analysis, corroborated the formation of π-π stacking interactions among aromatic rings, as well as C-H···O interactions between vinyl hydrogens with ketone carbonyl oxygen .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-acetylphenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)13-7-9-15(10-8-13)20-11-16(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXESJQGQMNZOFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169150 |

Source

|

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-acetylphenoxy)-N-phenylacetamide | |

CAS RN |

17172-76-8 |

Source

|

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(4-acetylphenoxy)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

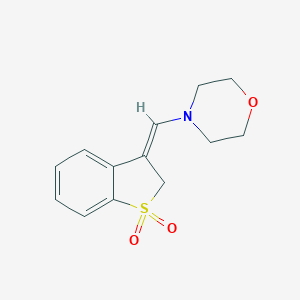

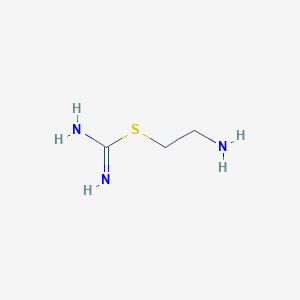

![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)